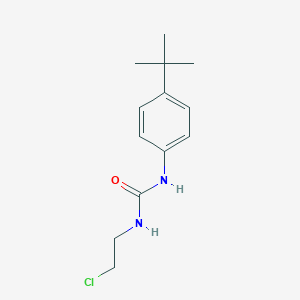

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea

Vue d'ensemble

Description

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea (commonly abbreviated as 4-tBCEU) is a synthetic urea derivative characterized by a tert-butyl-substituted phenyl group and a 2-chloroethyl side chain. This compound belongs to the class of 1-aryl-3-(2-chloroethyl)ureas (CEUs), which have garnered attention for their unique antineoplastic mechanisms distinct from traditional alkylating agents like nitrosoureas .

Méthodes De Préparation

The synthesis of 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene typically involves the reaction of 4-tert-butylphenyl isocyanate with 2-chloroethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chloroethyl group.

Oxidation and Reduction:

Applications De Recherche Scientifique

4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene has shown promising applications in various scientific research fields:

Mécanisme D'action

The mechanism of action of 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene involves the alkylation of cellular components, leading to cytotoxic effects . The compound interacts with DNA and proteins, causing damage that can result in cell death. This mechanism is particularly relevant in its antineoplastic activity, where it targets rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Aryl Group : The 4-(tert-butyl)phenyl moiety provides steric bulk, enhancing binding affinity to β-tubulin .

- Chloroethyl Group : The 2-chloroethyl substituent enables covalent alkylation of biological targets, particularly cysteine residues in β-tubulin .

Biological Activity :

4-tBCEU exhibits potent cytotoxicity (IC50 = 4 µM in LoVo cells), surpassing chlorambucil (IC50 = 21 µM) and lomustine (CCNU, IC50 = 45 µM) . Its mechanism involves microtubule disruption via β-tubulin alkylation, leading to G2/M cell cycle arrest . Unlike chloroethylnitrosoureas (e.g., CCNU), 4-tBCEU demonstrates minimal mutagenicity and reduced systemic toxicity in vivo .

Comparison with Similar Compounds

Structural Analogues of 1-Aryl-3-(2-chloroethyl)ureas

Key Observations :

- The tert-butyl group in 4-tBCEU optimizes steric interactions with β-tubulin, enhancing potency compared to smaller substituents (e.g., isopropyl) .

- Homologues like 4-sec-butyl CEU retain microtubule-disrupting activity but differ in pharmacokinetics due to isomerism .

Comparison with Chloroethylnitrosoureas

Mechanistic Differences :

- 4-tBCEU targets β-tubulin (Cys239), inducing microtubule depolymerization without direct DNA damage .

- Chloroethylnitrosoureas (e.g., CCNU) primarily alkylate DNA, forming interstrand crosslinks but also generating mutagenic single-strand breaks .

Therapeutic Implications :

- 4-tBCEU’s tubulin-targeting mechanism avoids DNA-related mutagenicity, making it safer than nitrosoureas .

Comparison with Other Urea Derivatives

Structural-Activity Relationships :

- The 2-chloroethyl group is critical for alkylation capacity; its absence (e.g., Compound 4 in ) shifts biological activity to non-cytotoxic roles.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability but may reduce cellular uptake compared to lipophilic tert-butyl .

Research Findings and Implications

Mechanistic Superiority: 4-tBCEU’s β-tubulin alkylation avoids genotoxic risks associated with DNA-targeting agents, offering a safer profile for cancer therapy .

Therapeutic Index : At 10 mg/kg, 4-tBCEU extends survival in L1210 leukemia models (1.77× control) without toxicity, outperforming chlorambucil (1.6× survival with side effects) .

Resistance Profile : 4-tBCEU retains activity in vinblastine-resistant cells, supporting its utility in multidrug-resistant cancers .

Activité Biologique

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea, commonly referred to as tBCEU, is a synthetic compound belonging to the class of phenylurea derivatives. This compound has garnered significant attention in the field of medicinal chemistry, particularly for its potential as an antineoplastic agent. Its unique structural features, including a bulky tert-butyl group and a chloroethyl moiety, contribute to its biological activity, primarily through mechanisms involving microtubule disruption.

Chemical Structure and Properties

The molecular formula of tBCEU is C₁₃H₁₉ClN₂O. The compound's structure is characterized by:

- A tert-butyl group at the para position of the phenyl ring.

- A chloroethyl group attached to the urea moiety.

This configuration enhances its binding affinity to tubulin, which is critical for its mechanism of action as an antitumor agent.

tBCEU exhibits its biological activity primarily by disrupting microtubule dynamics. It binds to the colchicine site on β-tubulin, which inhibits normal mitotic processes in cancer cells. This interaction leads to:

- Cytotoxic effects against various tumor cell lines.

- Cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis.

Research indicates that tBCEU acts differently from other related compounds, such as chloroethylnitrosourea, which primarily function through DNA alkylation .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of tBCEU against various cancer cell lines. The results indicate that tBCEU exhibits significant antitumor activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 5.0 | Microtubule disruption |

| CT-26 (colon) | 7.5 | G2/M phase arrest |

| A549 (lung) | 6.0 | Apoptosis induction |

These findings highlight tBCEU's potential as a lead compound for further development in cancer therapy .

Comparison with Related Compounds

To understand the uniqueness of tBCEU, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Phenyl-N′-(2-chloroethyl)urea | Lacks tert-butyl group | Antitumor activity against various cell lines |

| N,N-Diethyl-2-chloroethylamine | Different amine substituents | Neurotoxic effects |

| Combretastatin A-4 | Natural product with similar action | Potent microtubule disruptor |

The presence of the tert-butyl group in tBCEU enhances its binding affinity and selectivity for tubulin compared to other derivatives .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of tBCEU:

- In vitro Studies :

- In vivo Studies :

- Metabolic Pathways :

Safety and Toxicity

While tBCEU shows promising antitumor activity, safety assessments are crucial. Initial studies suggest that it possesses a favorable therapeutic index when compared to traditional chemotherapeutics; however, further investigations are necessary to fully understand its long-term effects and toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea?

- Methodological Answer : The synthesis typically involves coupling a substituted phenyl isocyanate with a chloroethylamine derivative. Key parameters include:

- Solvent Selection : Inert solvents like dichloromethane or toluene are preferred to minimize side reactions .

- Temperature Control : Reactions are conducted at 0–25°C to balance reactivity and selectivity, with extended stirring (hours) for complete conversion .

- Base Addition : Triethylamine is often used to neutralize HCl generated during urea bond formation .

- Purification : Column chromatography or recrystallization is recommended for isolating high-purity product .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : A combination of techniques is critical:

- NMR Spectroscopy : and NMR verify aromatic substitution patterns and urea bond formation.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peak) .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly if novel derivatives are synthesized .

Q. What safety protocols are essential when handling the 2-chloroethyl moiety in this compound?

- Methodological Answer : The 2-chloroethyl group is reactive and potentially toxic. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact .

- Waste Management : Segregate halogenated waste and consult institutional guidelines for disposal .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers and intermediates, narrowing viable reaction pathways .

- Solvent Optimization : COSMO-RS simulations assess solvent effects on reaction yield .

- Machine Learning : Train models on existing urea derivative datasets to predict optimal substituents for target properties (e.g., solubility) .

Q. What experimental design strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from variability in assay conditions. Use Design of Experiments (DoE) to systematically test variables:

- Factors : Cell line selection, compound concentration, incubation time.

- Response Surface Methodology (RSM) : Identifies interactions between factors and optimizes conditions .

- Validation : Replicate under controlled conditions (e.g., standardized cell culture media) to confirm reproducibility .

Q. How can the chloroethyl group be leveraged for targeted drug delivery systems?

- Methodological Answer :

- Prodrug Design : The 2-chloroethyl moiety can be modified with pH-sensitive linkers for site-specific activation .

- Conjugation Strategies : Attach to nanoparticles (e.g., liposomes) via carbamate bonds, ensuring stability in circulation and controlled release .

- In Vivo Testing : Use fluorescent tagging to track biodistribution in model organisms .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-13(2,3)10-4-6-11(7-5-10)16-12(17)15-9-8-14/h4-7H,8-9H2,1-3H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYHJNCQMJNPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152040 | |

| Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118202-59-8 | |

| Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118202598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.